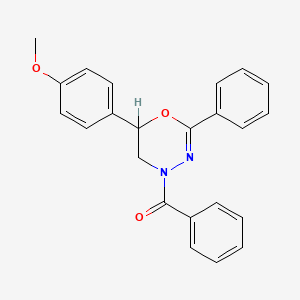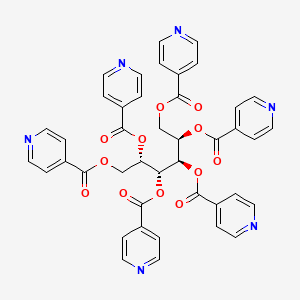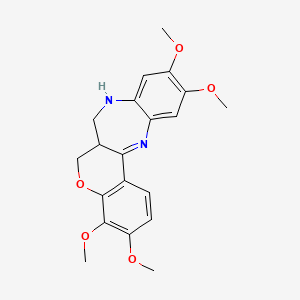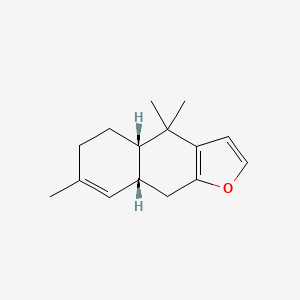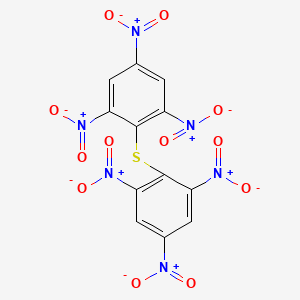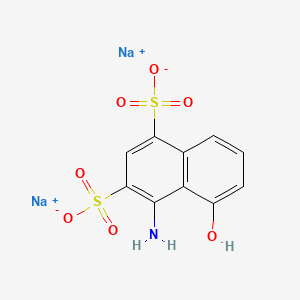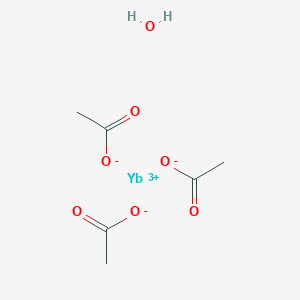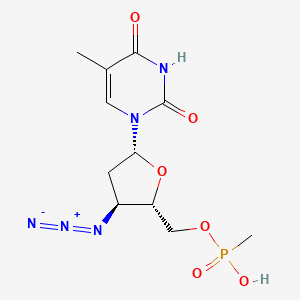
Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen methylphosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analog It is structurally similar to thymidine, a natural nucleoside found in DNA This compound is characterized by the presence of an azido group at the 3’ position and a hydrogen methylphosphonate group at the 5’ position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves multiple steps. The starting material is usually thymidine, which undergoes a series of chemical reactions to introduce the azido group at the 3’ position and the hydrogen methylphosphonate group at the 5’ position. Common reagents used in these reactions include azidotrimethylsilane and methylphosphonic dichloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the production process and verify the identity and purity of the final product.
化学反应分析
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The hydrogen methylphosphonate group can undergo substitution reactions to form different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various phosphonate derivatives depending on the substituent introduced.
科学研究应用
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is employed in studies of DNA replication and repair mechanisms.
Medicine: The compound is investigated for its potential antiviral properties, particularly against retroviruses.
Industry: It is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This property makes it a potent inhibitor of viral replication, as it can disrupt the replication cycle of viruses that rely on DNA synthesis.
相似化合物的比较
Similar Compounds
Thymidine, 3’-azido-3’-deoxy-: Lacks the hydrogen methylphosphonate group at the 5’ position.
Thymidine, 5’-methylphosphonate: Lacks the azido group at the 3’ position.
Zidovudine (AZT): A well-known antiviral drug with a similar structure but different functional groups.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the presence of both the azido group and the hydrogen methylphosphonate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
124930-62-7 |
|---|---|
分子式 |
C11H16N5O6P |
分子量 |
345.25 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(22-9)5-21-23(2,19)20/h4,7-9H,3,5H2,1-2H3,(H,19,20)(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChI 键 |
FFVDOSQCTCGNTB-DJLDLDEBSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)O)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


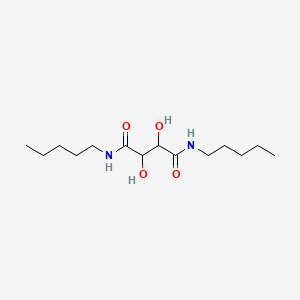
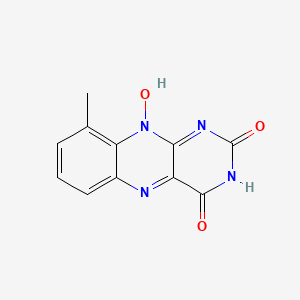
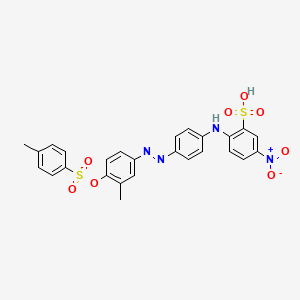
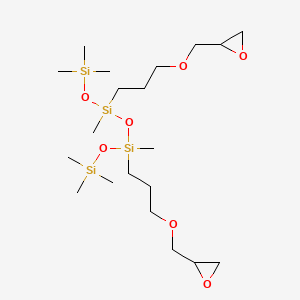
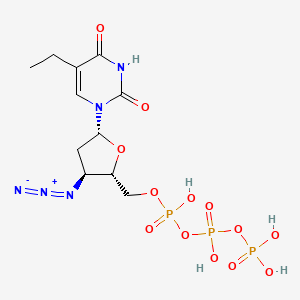
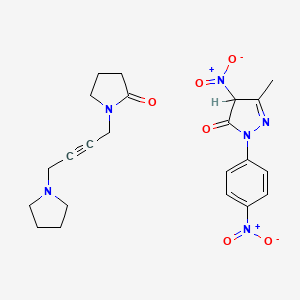
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
